![molecular formula C18H26N2O2 B2861846 (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide CAS No. 2411324-57-5](/img/structure/B2861846.png)
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are important targets for the treatment of various neurological and psychiatric disorders.
作用机制
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide acts as an allosteric modulator of nAChRs, which are ion channels that are widely distributed in the central and peripheral nervous systems. The compound binds to a specific site on the receptor, known as the α7 nicotinic acetylcholine receptor (α7nAChR), and enhances its activity by increasing the opening of the ion channel. This results in increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various cognitive and behavioral processes.
生化和生理效应
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to increase the release of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in learning, memory, and mood regulation. (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurological and psychiatric disorders. The compound has been shown to have neuroprotective effects against excitotoxicity and apoptosis, which are involved in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has several advantages for lab experiments. The compound is relatively stable and can be synthesized in large quantities with high purity and yield. It has been extensively studied in animal models and in vitro studies, and its mechanism of action is well understood. (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has also been shown to have low toxicity and few side effects in animal studies. However, there are some limitations to using (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide in lab experiments. The compound is relatively expensive and may not be readily available to all researchers. It also has limited solubility in water, which may make it difficult to use in some experimental protocols.
未来方向
There are several future directions for research on (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide. One area of research is to further investigate the therapeutic potential of the compound in various neurological and psychiatric disorders. This could involve testing the compound in clinical trials in humans to determine its safety and efficacy. Another area of research is to investigate the structure-activity relationship of (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide and to develop more potent and selective allosteric modulators of nAChRs. This could involve using computational modeling and medicinal chemistry techniques to design and synthesize new compounds. Finally, there is a need for further research on the biochemical and physiological effects of (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide, particularly in relation to its effects on neurotransmitter release and neuroinflammation. This could involve using various imaging and biochemical techniques to study the effects of the compound in vivo and in vitro.
合成方法
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-phenyloxan-4-ylmethylamine, which is then reacted with 2-bromo-3,3-dimethylbut-2-ene to obtain the intermediate product. The final step involves the conversion of the intermediate product to (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide by reacting it with dimethylamine and acetic anhydride. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
(E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter release in animal models of these disorders. (E)-4-(Dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)12-6-9-17(21)19-15-18(10-13-22-14-11-18)16-7-4-3-5-8-16/h3-9H,10-15H2,1-2H3,(H,19,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRWJRFLILSAJK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

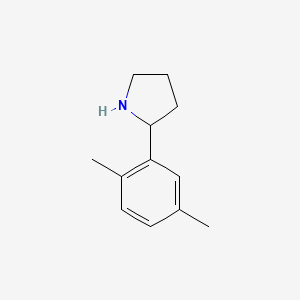
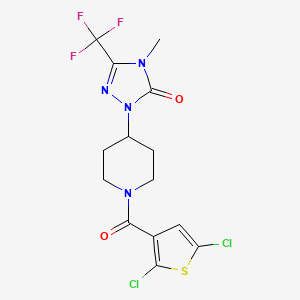
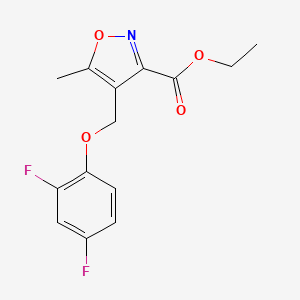
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)
![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)
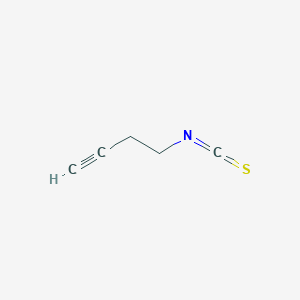
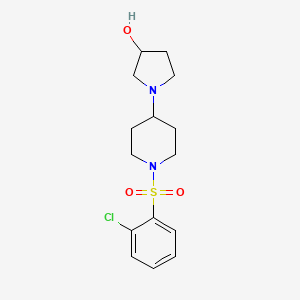
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)
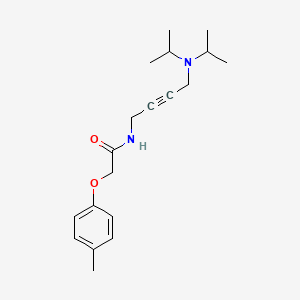
![Methyl 5,5,7,7-tetramethyl-2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2861779.png)
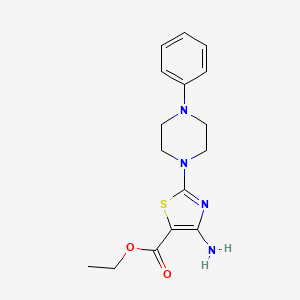
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)
![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)
![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861786.png)